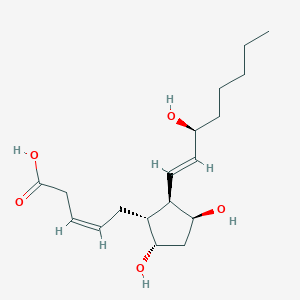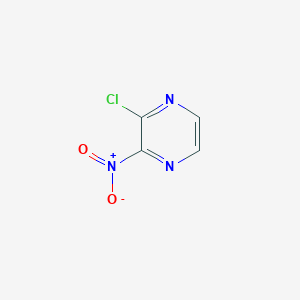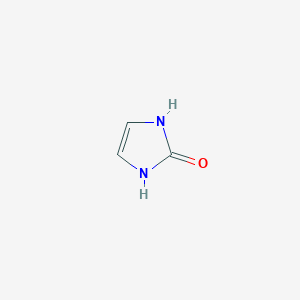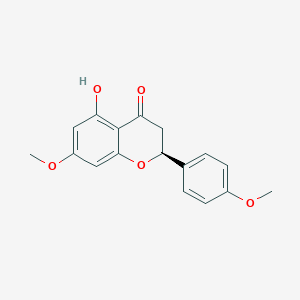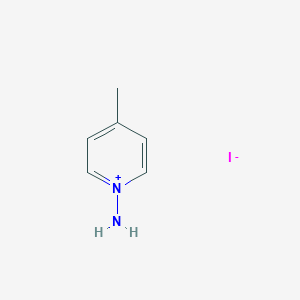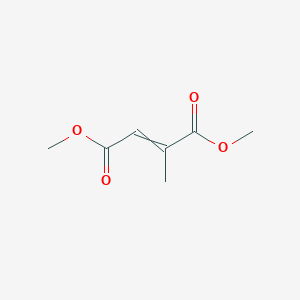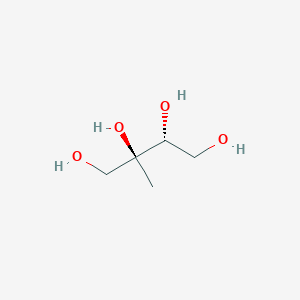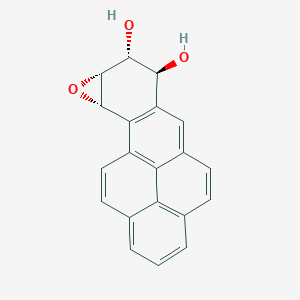
(-)-anti-BPDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide: is a highly reactive metabolite of benzo[a]pyrene, a polycyclic aromatic hydrocarbon. This compound is known for its potent mutagenic and carcinogenic properties, making it a significant subject of study in environmental and health sciences.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide typically involves the enzymatic oxidation of benzo[a]pyrene. This process is mediated by cytochrome P450 enzymes, which convert benzo[a]pyrene to benzo[a]pyrene-7,8-dihydrodiol. Subsequent epoxidation by epoxide hydrolase yields (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide.
Industrial Production Methods: Industrial production of this compound is not common due to its highly toxic nature. laboratory-scale synthesis follows the aforementioned enzymatic pathways under controlled conditions to ensure safety and precision.
化学反应分析
Types of Reactions: (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide primarily undergoes nucleophilic substitution reactions due to the presence of the epoxide group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as water, alcohols, and amines can react with the epoxide group under mild acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can further oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can reduce the epoxide group to a diol.
Major Products Formed:
Nucleophilic Substitution: The major products are dihydrodiol derivatives.
Oxidation: Oxidized products include quinones and other oxygenated derivatives.
Reduction: Reduced products are primarily diols.
科学研究应用
Chemistry: In chemistry, (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide is used as a model compound to study the mechanisms of epoxide formation and reactivity.
Biology: In biological research, this compound is studied for its interactions with DNA, leading to the formation of DNA adducts. These studies help understand the mutagenic and carcinogenic processes at the molecular level.
Medicine: In medical research, (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide is used to investigate the mechanisms of cancer development and to develop potential therapeutic interventions.
Industry: While not widely used in industry due to its toxicity, the compound is important in environmental monitoring and assessment of pollution levels.
作用机制
Molecular Targets and Pathways: (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide exerts its effects by forming covalent bonds with DNA, leading to the formation of DNA adducts. These adducts can cause mutations during DNA replication, ultimately leading to carcinogenesis. The compound primarily targets guanine bases in DNA, forming stable adducts that disrupt normal cellular processes.
相似化合物的比较
Benzo[a]pyrene-7,8-dihydrodiol: A precursor in the metabolic pathway leading to (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide.
Benzo[a]pyrene-4,5-epoxide: Another epoxide derivative of benzo[a]pyrene with similar reactivity but different biological effects.
Dibenzo[a,l]pyrene-11,12-dihydrodiol-13,14-epoxide: A structurally related compound with similar mutagenic properties.
Uniqueness: (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide is unique due to its specific formation pathway and its potent ability to form stable DNA adducts, making it a critical compound in the study of chemical carcinogenesis.
属性
CAS 编号 |
58917-91-2 |
|---|---|
分子式 |
C20H14O3 |
分子量 |
302.3 g/mol |
IUPAC 名称 |
(3R,5S,6R,7S)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol |
InChI |
InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19+,20-/m0/s1 |
InChI 键 |
DQEPMTIXHXSFOR-NMLBUPMWSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 |
手性 SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]6[C@@H](O6)[C@@H]([C@H]5O)O)C=C2 |
规范 SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 |
Key on ui other cas no. |
63323-30-8 |
同义词 |
[7R-(7α,8β,8aβ,9aβ)]-7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol; (7R,8S,9R,10S)-(-)-syn-Benzo[a]pyrene-7,8-diol 9,10-Epoxide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


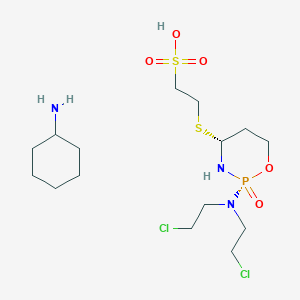
![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)
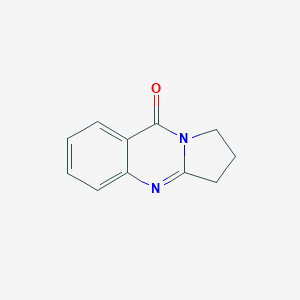
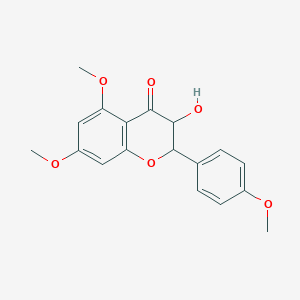

![benzo[a]pyren-8-ol](/img/structure/B31493.png)
